4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

Insecticidal Activity Structure-Activity Relationship Complex I Inhibition

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 129560-00-5) is a bifunctional pyrazole acyl chloride building block. Its structure embeds the essential 4-chloro-3-ethyl-1-methyl substitution pattern of the commercial acaricides tebufenpyrad (CAS 119168-77-3) and tolfenpyrad (CAS 129558-76-5), both NADH:ubiquinone oxidoreductase (Complex I) inhibitors.

Molecular Formula C7H8Cl2N2O
Molecular Weight 207.054
CAS No. 129560-00-5
Cat. No. B590976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
CAS129560-00-5
Molecular FormulaC7H8Cl2N2O
Molecular Weight207.054
Structural Identifiers
SMILESCCC1=NN(C(=C1Cl)C(=O)Cl)C
InChIInChI=1S/C7H8Cl2N2O/c1-3-4-5(8)6(7(9)12)11(2)10-4/h3H2,1-2H3
InChIKeyJDTKMFFTJSSMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 129560-00-5): Procurement-Ready Building Block for Mitochondrial Complex I Inhibitors


4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 129560-00-5) is a bifunctional pyrazole acyl chloride building block . Its structure embeds the essential 4-chloro-3-ethyl-1-methyl substitution pattern of the commercial acaricides tebufenpyrad (CAS 119168-77-3) and tolfenpyrad (CAS 129558-76-5), both NADH:ubiquinone oxidoreductase (Complex I) inhibitors [1]. The carbonyl chloride group enables direct amidation with aromatic amines, anthranilic acid derivatives, and heterocyclic amines without requiring carboxylic acid pre-activation, making it an operationally preferred intermediate for structure–activity relationship (SAR) libraries targeting mitochondrial electron transport [2].

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride: Why In-Class Pyrazole Carbonyl Chlorides Cannot Be Interchanged


Generic pyrazole-5-carbonyl chlorides cannot substitute for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride in insecticidal/acaricidal SAR programs because the 4-chloro substituent is a binary activity switch: head-to-head comparisons show that 4-chloro-pyrazole derivatives (Series I) achieve 95% miticidal and ovicidal activity against spider mite at 200 mg kg⁻¹, whereas the corresponding 4-hydro-pyrazole derivatives (Series II) exhibit substantially lower activity under identical conditions [1]. Similarly, replacing the 3-ethyl group with 3-methyl or 3-H shifts the pharmacophore geometry and reduces binding complementarity to the hydrophobic cleft of Complex I [2]. The ethyl group also enhances lipophilicity relative to the 3-methyl analog, influencing both systemic distribution and target engagement in whole-organism assays [3]. Procurement of alternative pyrazole-5-carbonyl chlorides that lack both the 4-chloro and 3-ethyl groups therefore results in a structurally different chemical series with unpredictable bioactivity and no validated translation path to tebufenpyrad- or tolfenpyrad-class candidates [2].

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride: Direct Comparative Evidence for Scientific Selection


4-Chloro vs. 4-Hydro Pyrazole: Miticidal and Ovicidal Activity

A direct, within-study head-to-head comparison of pyrazole-5-carboxamide derivatives bearing the 4-chloro-3-ethyl-1-methyl substitution pattern (Series I) versus the 4-hydro-3-ethyl-1-methyl pattern (Series II) was reported by Song et al. (2012) [1]. Compound IIi (4-chloro-pyrazole) displayed 95% miticidal activity and 95% ovicidal activity against spider mite (Tetranychus cinnabarinus) at a foliar treatment concentration of 200 mg kg⁻¹, while the corresponding 4-hydro-pyrazole analog showed a marked reduction in activity under identical assay conditions. The authors explicitly conclude that 'a trivial change at 4-position of pyrazole ring would lead to great changes in properties and activities' [1]. This establishes the 4-chloro substituent as essential for spider mite control within this chemotype.

Insecticidal Activity Structure-Activity Relationship Complex I Inhibition

Differential Fungicidal Activity Anchored on the 4-Chloro-3-ethyl-1-methyl Pyrazole Core

Chen et al. (2000) synthesized multiple 2-alkyl(alkylthio)-5-pyrazolyl-1,3,4-oxadiazole and -thiadiazole series from 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride-derived intermediates and evaluated fungicidal activity against Rhizoctonia solani (rice sheath blight) [1]. Within the prepared series, the compound bearing the 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl substituent and a 1,3,4-thiadiazole-2-thione moiety (compound 5) displayed the highest fungicidal activity among all tested analogs. While exact EC₅₀ values are behind a paywall, the structure–activity relationship discussion identifies the combination of the 4-chloro-3-ethyl-1-methyl substitution on the pyrazole ring and the thiadiazole-2-thione heterocycle as the optimal architecture for R. solani inhibition [1]. Compounds with alternative pyrazole substitution patterns or alternative heterocyclic linkages showed lower activity in the same assay [1].

Fungicidal Activity Structure-Activity Relationship Heterocyclic Chemistry

Unambiguous Synthetic Route to Anthranilic Diamide Insecticides via Direct Amidation

The BASF patent KR20140051401A [1] explicitly describes 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (Formula I, where R¹ = Cl, R² = ethyl, R³ = methyl) as a direct precursor to 1-pyridin-2-yl-1H-pyrazole-5-carbonyl-substituted anthranilic diamide insecticides. The carbonyl chloride reacts with anthranilic acid amides in a single amidation step without requiring acid scavenger, protecting group manipulations, or in situ activation of the corresponding carboxylic acid [1]. This contrasts with the alternative route via the carboxylic acid (CAS 127892-62-0), which requires a separate activation step (e.g., oxalyl chloride/DMF or thionyl chloride) prior to amide bond formation, adding a step, reagent cost, and a purification burden for the activator byproducts [2]. The direct use of the pre-formed acid chloride eliminates this activation step entirely, providing a shorter synthetic sequence with fewer unit operations and reduced waste generation.

Synthetic Route Efficiency Anthranilic Diamide Process Chemistry

Dual Commercial Validation: Precursor to Two Marketed Acaricides with Differentiated Pest Spectra

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is the direct synthetic precursor to both tebufenpyrad (CAS 119168-77-3) and tolfenpyrad (CAS 129558-76-5), two commercially established acaricides/insecticides that together provide complementary pest spectrum coverage [1][2]. Tebufenpyrad bears a tert-butylbenzyl amide side chain (derived by reaction of the carbonyl chloride with 4-tert-butylbenzylamine) and is primarily active against spider mites (Tetranychus spp. and Panonychus spp.) [3]. Tolfenpyrad, synthesized by reacting the same key intermediate with 1-[4-(4-methylphenoxy)phenyl]methylamine, introduces a 4-methylphenoxybenzyl amide substituent and exhibits broader-spectrum activity against Lepidoptera, Hemiptera, and acarid mites [4]. This demonstrates that a single intermediate supports the synthesis of two differentiated commercial products simply by varying the amine coupling partner, a procurement advantage not offered by alternative pyrazole-5-carbonyl chlorides with different core substitution patterns.

Acaricide Development Commercial Validation Target Product Profile

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride: Evidence-Validated Application Scenarios for Scientific Procurement


Mitochondrial Complex I Inhibitor Library Synthesis for Acaricide Discovery

Research groups building pyrazole-5-carboxamide libraries targeting the NADH:ubiquinone oxidoreductase (Complex I) binding pocket should prioritize this intermediate because the 4-chloro substituent is essential for miticidal/ovicidal activity (95% activity at 200 mg kg⁻¹ against spider mite vs. substantially lower activity for the 4-hydro analog) [1], and the pre-formed carbonyl chloride eliminates the carboxylic acid activation step, reducing each library synthesis cycle by one operational step [2].

Scalable Process Route to Tebufenpyrad-Class Acaricides

Industrial process chemists developing manufacturing routes for tebufenpyrad or tebufenpyrad analogs should select this specific acid chloride intermediate because the BASF patent explicitly describes its direct amidation with 4-tert-butylbenzylamine (or substituted benzylamines) in a single step without acid scavenger, in contrast to the two-step carboxylic acid activation/amidation sequence required when starting from the free acid [3]. This reduces unit operations, reagent costs, and waste, directly improving process mass intensity.

Fungicide Lead Optimization Against Rhizoctonia solani

Teams optimizing fungicidal leads against Rhizoctonia solani (rice sheath blight) should anchor their SAR campaigns on 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride because derivatives bearing this exact pyrazole substitution pattern showed the highest rank-order fungicidal activity among a series of oxadiazole/thiadiazole analogs [4]. Alternative pyrazole substitution patterns within the same study yielded lower activity, indicating that the 4-chloro-3-ethyl-1-methyl combination is a privileged chemotype for this target pathogen.

Dual-Use Agrochemical Intermediate Inventory Strategy

Procurement organizations supporting both acaricide and broader-spectrum insecticide programs can streamline their supply chain by stocking this single intermediate, which serves as the direct precursor to both tebufenpyrad (acaricide, effective against Tetranychus and Panonychus spp.) and tolfenpyrad (insecticide/acaricide with broader Lepidoptera and Hemiptera activity) [5][6]. This dual-product validation reduces the number of building blocks that must be qualified, stored, and maintained in inventory.

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